

An In-depth Technical Guide to the Physical Characteristics of Substituted Dimethyl Malonates

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Compound of Interest

Compound Name: *Dimethyl 2-allyl-2-(4-nitrophenyl)malonate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of substituted dimethyl malonates, crucial compounds in organic synthesis and drug development. This document details their physical properties, methods for their synthesis and characterization, and their role in biological pathways.

Introduction

Substituted dimethyl malonates are derivatives of dimethyl malonate with alkyl or aryl groups attached to the central carbon atom. They are versatile intermediates in organic synthesis, notably in the malonic ester synthesis, which allows for the creation of a wide variety of carboxylic acids.^{[1][2]} Their physical properties, such as boiling point, melting point, density, and refractive index, are critical for their purification, identification, and application in further chemical reactions. In the pharmaceutical industry, these compounds serve as building blocks for the synthesis of various therapeutic agents, including barbiturates and anticonvulsants.^{[2][3]}

Physical Characteristics of Substituted Dimethyl Malonates

The physical properties of substituted dimethyl malonates are significantly influenced by the nature of the substituent group. As the molecular weight and size of the alkyl or aryl substituent increase, properties such as boiling point and density generally increase.

Table 1: Physical Properties of Unsubstituted and Substituted Dimethyl Malonates

Compound Name	Substituent	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
Dimethyl malonate	-H	C ₅ H ₈ O ₄	132.11	-62[4][5]	180-181[4][5]	1.156 @ 25°C[4]	1.413[4]
Dimethyl methylmalonate	-CH ₃	C ₆ H ₁₀ O ₄	146.14	-46[6]	176-177[6][7]	1.098 @ 25°C[6][7]	1.414[6][7]
Dimethyl ethylmalonate	-C ₂ H ₅	C ₇ H ₁₂ O ₄	160.17	-	-	-	-
Dimethyl propylmalonate	-C ₃ H ₇	C ₈ H ₁₄ O ₄	174.20	-	-	-	-
Dimethyl allylmalonate	-CH ₂ CH=CH ₂	C ₈ H ₁₂ O ₄	172.18	-	-	-	-
Dimethyl benzylmalonate	-CH ₂ C ₆ H ₅	C ₁₂ H ₁₄ O ₄	222.24	-	285[8]	1.13[8]	1.497-1.501[8]

Data for some substituted dimethyl malonates were not readily available in the searched literature. The table will be updated as more data becomes accessible.

Table 2: Physical Properties of Substituted Diethyl Malonates (for comparison)

Compound Name	Substituent	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
Diethyl malonate	-H	C ₇ H ₁₂ O ₄	160.17	-50[2][9]	199[2][9]	1.055 @ 25°C[9]	1.413
Diethyl methylmalonate	-CH ₃	C ₈ H ₁₄ O ₄	174.20	-	198-199	1.022 @ 20°C	1.413
Diethyl ethylmalonate	-C ₂ H ₅	C ₉ H ₁₆ O ₄	188.22	-	75-77 @ 5 mmHg	1.004 @ 25°C	1.416
Diethyl propylmalonate	-C ₃ H ₇	C ₁₀ H ₁₈ O ₄	202.25	-	221-222[10]	0.987 @ 25°C[10]	1.418[10]
Diethyl phenylmalonate	-C ₆ H ₅	C ₁₃ H ₁₆ O ₄	236.26	16[11]	170-172 @ 14 mmHg[11]	1.095 @ 25°C[11]	1.491
Diethyl benzylmalonate	-CH ₂ C ₆ H ₅	C ₁₄ H ₁₈ O ₄	250.29	-	162-163 @ 10 mmHg[12]	1.064 @ 25°C[12]	1.486[12]

Experimental Protocols

Synthesis of Substituted Dimethyl Malonates (Malonic Ester Synthesis)

The malonic ester synthesis is a classic method for preparing substituted carboxylic acids from diethyl malonate or other malonic esters. The same principle applies to the synthesis of

substituted dimethyl malonates.

General Procedure:

- **Deprotonation:** A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α -carbon of dimethyl malonate, forming a resonance-stabilized enolate.
- **Alkylation:** The nucleophilic enolate is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) in an SN_2 reaction to form the substituted dimethyl malonate.
- **(Optional) Second Alkylation:** The process of deprotonation and alkylation can be repeated to introduce a second substituent on the α -carbon.
- **Work-up and Purification:** The reaction mixture is typically worked up by quenching with water or a dilute acid, followed by extraction with an organic solvent. The crude product is then purified by distillation under reduced pressure or column chromatography.

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Measurement of Physical Properties

Accurate determination of physical properties is essential for the characterization of synthesized compounds.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

- **Distillation Method:** For larger sample volumes, the boiling point can be determined during purification by simple distillation. The temperature at which the liquid-vapor equilibrium is established in the distillation head corresponds to the boiling point.
- **Thiele Tube Method:** This micro-method is suitable for small sample volumes. A small amount of the liquid is heated in a side-arm tube (Thiele tube) along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.

For solid substituted dimethyl malonates, the melting point is a crucial indicator of purity.

- Capillary Method: A small amount of the powdered solid is packed into a capillary tube and heated in a melting point apparatus. The melting point is recorded as the temperature range over which the solid melts.

Density is the mass per unit volume of a substance.

- Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
- Hydrometer Method: A hydrometer is floated in the liquid, and the density is read directly from the calibrated scale on the instrument.

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

- Abbe Refractometer: A few drops of the liquid are placed on the prism of an Abbe refractometer. The refractive index is read directly from the instrument's scale after adjusting the light source and focus.

Biological Significance and Signaling Pathway Involvement

Malonic acid and its derivatives, including dimethyl malonate, have been shown to play roles in various biological processes. Notably, malonate is a classical competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.

Inhibition of Succinate Dehydrogenase in the Citric Acid Cycle

Succinate dehydrogenase is a key enzyme in the citric acid cycle (TCA cycle), responsible for the oxidation of succinate to fumarate. Malonate, being structurally similar to succinate, can bind to the active site of the enzyme, thereby inhibiting its function. This inhibition blocks the

TCA cycle and cellular respiration. This property has been utilized in biochemical research to study mitochondrial function.

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Conclusion

Substituted dimethyl malonates are a fundamentally important class of compounds for synthetic and medicinal chemists. A thorough understanding of their physical characteristics is paramount for their effective use in research and development. This guide has provided a consolidated resource on their key physical properties, established experimental protocols for their synthesis and characterization, and highlighted a significant biological interaction. Further research into the physical properties of a broader range of substituted dimethyl malonates will continue to be of great value to the scientific community.

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